

# Application Notes and Protocols for the Use of M199 in Vaccine Manufacturing

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

Medium 199 (M199) is a synthetic cell culture medium developed by Morgan, Morton, and Parker in 1950.[1] It was one of the first chemically defined media created and has been widely used in virology and for the production of vaccines.[1][2] Its formulation, originally designed for nutritional studies of chick embryo fibroblasts, contains a complex mixture of salts, amino acids, vitamins, and other components, but lacks protein, lipids, or growth factors, often necessitating supplementation with serum.[1][3] M199 is available in different modifications, for example with Earle's salts for use in a CO2 incubator or with Hanks' salts for use in ambient air.[3] This document provides detailed application notes and protocols for the use of M199 in vaccine manufacturing processes.

# Data Presentation Cell Growth Performance in M199 and Other Common Media

The choice of cell culture medium can significantly impact cell growth and, consequently, virus production. The following table summarizes comparative data on cell density for commonly used cell lines in vaccine production when cultured in **M199** versus other media like Dulbecco's Modified Eagle Medium (DMEM) and Minimal Essential Medium (MEM).



| Cell Line  | Medium              | Seeding<br>Density<br>(cells/cm²) | Culture<br>Duration<br>(days)   | Peak Cell<br>Density<br>(cells/cm²) | Source |
|------------|---------------------|-----------------------------------|---------------------------------|-------------------------------------|--------|
| HEK293T    | M199 + FBS          | 5 x 10 <sup>4</sup>               | 4                               | 35.4 ± 2.9 x<br>10 <sup>4</sup>     | [4]    |
| MEM + FBS  | 5 x 10 <sup>4</sup> | 4                                 | 42.3 ± 3.9 x<br>10 <sup>4</sup> | [4]                                 |        |
| DMEM + FBS | 5 x 10 <sup>4</sup> | 4                                 | 58.1 ± 4.6 x<br>10 <sup>4</sup> | [4]                                 | _      |
| Vero       | M199 + FBS          | 5 x 10 <sup>4</sup>               | 4                               | 13.5 ± 1.1 x<br>10 <sup>4</sup>     | [4]    |
| MEM + FBS  | 5 x 10 <sup>4</sup> | 4                                 | 17.1 ± 1.1 x<br>10 <sup>4</sup> | [4]                                 |        |
| DMEM + FBS | 5 x 10 <sup>4</sup> | 4                                 | 25.6 ± 1.1 x<br>10 <sup>4</sup> | [4]                                 | _      |

FBS: Fetal Bovine Serum

Note: For both HEK293T and Vero cells, DMEM supplemented with FBS resulted in higher cell densities compared to **M199** with FBS.[4]

### Viral Titer in M199-Based Vaccine Production

Viral titer is a critical parameter in vaccine manufacturing, directly impacting the potency and yield of the final product.



| Vaccine                | Virus Strain            | Cell Line                       | Medium                                                                       | Achieved<br>Virus Titer   | Source |
|------------------------|-------------------------|---------------------------------|------------------------------------------------------------------------------|---------------------------|--------|
| Rabies<br>Vaccine      | VaG strain              | Vero                            | M199                                                                         | 6.0 to 8.5 log<br>LD50/mL |        |
| Duck Plague<br>Vaccine | DEV/India/IV<br>RI-2016 | Chicken<br>Embryo<br>Fibroblast | Not Specified, but a live attenuated vaccine developed in CEF                | 10^7.5<br>TCID50/mL       | [5]    |
| Measles<br>Vaccine     | Schwarz<br>strain       | Chicken<br>Embryo<br>Fibroblast | Not specified,<br>but a live<br>attenuated<br>vaccine<br>developed in<br>CEF | 10^7<br>TCID50/mL         | [6]    |

Note: While specific comparative data on virus titers in **M199** versus other media is limited in the available literature, the provided examples demonstrate the successful use of **M199** for producing viral vaccines with significant titers.

# **Experimental Protocols**

# **Protocol 1: Preparation of M199 Medium from Powder**

This protocol describes the preparation of 1 liter of **M199** medium from a powdered formulation.

#### Materials:

- M199 powder with L-glutamine, without sodium bicarbonate
- Sodium bicarbonate (NaHCO₃)
- Deionized, distilled water (cell culture grade)



- 1 M HCl and 1 M NaOH for pH adjustment
- 0.22 μm sterile filter unit

#### Procedure:

- Add approximately 900 mL of deionized, distilled water to a sterile mixing vessel.
- With gentle stirring, add the **M199** powder to the water. Do not heat the water.
- Rinse the inside of the powder container with a small amount of the prepared medium to ensure all the powder is transferred.
- Continue stirring until the powder is completely dissolved.
- Add 2.2 g of sodium bicarbonate and stir until dissolved.
- Adjust the pH to 7.2-7.4 using 1 M HCl or 1 M NaOH as needed.
- Add deionized, distilled water to bring the final volume to 1 liter.
- Sterilize the medium by passing it through a 0.22 μm sterile filter.
- Store the prepared medium at 2-8°C, protected from light.





Click to download full resolution via product page

Protocol 1: M199 Medium Preparation Workflow

# Protocol 2: General Procedure for Inactivated Virus Vaccine Production in Vero Cells using M199

# Methodological & Application





This protocol provides a general framework for the production of an inactivated viral vaccine using Vero cells grown on microcarriers in a bioreactor with **M199** medium.

#### Materials:

- Vero cells
- M199 medium supplemented with fetal bovine serum (FBS) for cell growth
- Serum-free M199 for virus propagation
- Microcarriers (e.g., Cytodex 1)
- Virus seed stock
- Inactivating agent (e.g., formaldehyde, beta-propiolactone)
- Bioreactor

#### Procedure:

- Cell Expansion:
  - Thaw and expand Vero cells in T-flasks using M199 supplemented with 5-10% FBS.
  - Once a sufficient cell number is reached, inoculate a bioreactor containing microcarriers and M199 with FBS.
  - Culture the cells until they reach a high density on the microcarriers.
- · Virus Infection:
  - Wash the cell-coated microcarriers to remove the serum-containing medium.
  - Replace with serum-free M199.
  - Infect the cells with the virus seed stock at a predetermined multiplicity of infection (MOI).
  - Incubate the infected culture for several days to allow for virus replication.

# Methodological & Application





#### · Virus Harvest:

- Harvest the virus-containing supernatant from the bioreactor.
- Clarify the harvest by centrifugation or filtration to remove cells and debris.

#### Inactivation:

- Add the inactivating agent to the clarified virus harvest.
- Incubate under controlled conditions (e.g., temperature, time) to ensure complete inactivation of the virus.

#### • Purification:

- Purify the inactivated virus using techniques such as chromatography (e.g., ion exchange, size exclusion) to remove impurities.
- · Formulation and Filling:
  - Formulate the purified antigen with stabilizers and adjuvants as required.
  - Sterile filter the final formulation and fill into vials.





Click to download full resolution via product page

Protocol 2: Inactivated Vaccine Production Workflow

# Protocol 3: General Procedure for Live Attenuated Virus Vaccine Production in Chick Embryo Fibroblasts (CEF)



# using M199

This protocol outlines a general procedure for producing a live attenuated viral vaccine in primary chick embryo fibroblasts, a classic application for **M199**.

#### Materials:

- Specific pathogen-free (SPF) embryonated chicken eggs (9-11 days old)
- M199 with Hanks' salts supplemented with serum for CEF preparation
- Serum-free M199 for virus propagation
- Attenuated virus seed stock
- Trypsin solution

#### Procedure:

- Preparation of Chick Embryo Fibroblasts (CEF):
  - Harvest embryos from SPF eggs.
  - Mince the embryos and dissociate the tissues with trypsin to obtain a single-cell suspension.
  - Wash the cells and seed them into roller bottles or flasks with M199 supplemented with serum.
  - Incubate until a confluent monolayer is formed.
- Virus Infection:
  - Wash the CEF monolayer to remove the serum-containing medium.
  - Infect the cells with the attenuated virus seed stock in serum-free M199.
  - Incubate for several days until the desired cytopathic effect (CPE) is observed.







#### · Virus Harvest:

- Harvest the virus by disrupting the cells (e.g., by freeze-thawing or mechanical lysis) to release the intracellular virus particles.
- Collect the cell lysate and supernatant.
- Clarify the harvest by low-speed centrifugation.
- · Stabilization and Formulation:
  - Add a stabilizer to the clarified virus harvest to maintain viral potency.
  - Formulate the vaccine, which may involve dilution to the final target titer.
- Lyophilization (Freeze-Drying):
  - Fill the formulated vaccine into vials and lyophilize to ensure long-term stability.





Click to download full resolution via product page

Protocol 3: Live Attenuated Vaccine Production Workflow

# **Signaling Pathways in Viral Infection**

Viral infection triggers a complex interplay of cellular signaling pathways as the virus attempts to replicate and the host cell mounts an antiviral response. While the specific effects of **M199** on these pathways are not well-documented, understanding the general mechanisms is crucial for optimizing vaccine production.



# Innate Immune Signaling in Response to Viral Infection

The innate immune system is the first line of defense against viral infections. Pattern Recognition Receptors (PRRs) detect viral components, such as viral RNA or DNA, and initiate signaling cascades that lead to the production of interferons (IFNs) and other cytokines. These signaling molecules induce an antiviral state in infected and neighboring cells, which can impact virus replication and, therefore, vaccine yield.



Click to download full resolution via product page



#### Innate Immune Signaling Pathway Activation by Viruses

Note: The composition of the cell culture medium, including **M199**, can potentially influence the innate immune response by affecting the overall health and metabolic state of the host cells. A well-formulated medium that supports robust cell growth may enable a more effective antiviral response, which could be a factor to consider when optimizing virus production for either high-yield live attenuated vaccines or inactivated vaccines.

### Conclusion

M199 remains a relevant and valuable medium in the field of vaccine manufacturing, particularly for specific applications such as the production of viral vaccines in chick embryo fibroblasts. While more modern, often chemically defined and serum-free media, may offer advantages in terms of cell growth for certain cell lines like Vero and HEK293, M199's long history of use and proven track record in producing safe and effective vaccines underscore its continued importance. The choice of medium is a critical parameter in process development, and the protocols and data presented here provide a foundation for researchers and professionals to effectively utilize M199 in their vaccine manufacturing processes. Further optimization and comparative studies will continue to refine the application of this and other media in the ongoing effort to produce high-quality vaccines.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Vero cell technology for rapid development of inactivated whole virus vaccines for emerging viral diseases PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US4324861A Preparation of live attenuated mumps virus for a vaccine Google Patents [patents.google.com]
- 3. Vero cell upstream bioprocess development for the production of viral vectors and vaccines PMC [pmc.ncbi.nlm.nih.gov]
- 4. Media for Virus Production | Thermo Fisher Scientific US [thermofisher.com]



- 5. Development and evaluation of a chicken embryo fibroblast cell culture based live attenuated Indian strain duck plague vaccine PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Infection of Chicken Embryonic Fibroblasts by Measles Virus: Adaptation at the Virus Entry Level PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for the Use of M199 in Vaccine Manufacturing]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15296203#use-of-m199-in-vaccine-manufacturing-processes]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com